

Hoechst 34580 Tetrahydrochloride: Application Notes and Protocols for Live Cell Staining

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Compound of Interest

Compound Name: Hoechst 34580 tetrahydrochloride

Cat. No.: B1150405

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Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in live and fixed cells.^[1] This bisbenzimidazole derivative selectively binds to the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (AT)-rich regions.^{[1][2][3]} Upon binding to dsDNA, the fluorescence of Hoechst 34580 is significantly enhanced, leading to a strong signal-to-noise ratio.^{[4][5]} Its ability to enter live cells, coupled with lower cytotoxicity compared to other nuclear stains like DAPI, makes it an ideal choice for a variety of applications in cell biology and drug development, including cell counting, cell cycle analysis, and apoptosis studies.^{[1][5]}

Mechanism of Action

Hoechst 34580 binds to the minor groove of dsDNA.^{[2][3]} This binding is not intercalative. The dye has a strong affinity for AT-rich sequences, and its fluorescence quantum yield increases substantially upon binding.^{[1][2]} Unbound Hoechst 34580 has a fluorescence emission in the 510–540 nm range, while the DNA-bound dye fluoresces maximally around 438–440 nm when excited by ultraviolet light.^{[1][6]} This significant Stokes shift is advantageous for multicolor imaging experiments.^[1]

Spectral Properties

The spectral characteristics of DNA-bound Hoechst 34580 are summarized below.

Parameter	Wavelength (nm)
Excitation Maximum	371 - 392[6][7][8][9]
Emission Maximum	438 - 440[1][6][7][8]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for using Hoechst 34580 in live cell staining applications. Note that optimal conditions may vary depending on the cell type and experimental setup.

Parameter	Recommended Range	Application	Notes
Stock Solution Concentration	1 mg/mL to 10 mg/mL[8][9][10]	General Use	Dissolve in distilled water or DMSO. Store protected from light at $\leq -20^{\circ}\text{C}$. [8][10][11]
Working Concentration	0.1 - 10 $\mu\text{g/mL}$ [1][12]	Microscopy & Flow Cytometry	Optimal concentration should be determined empirically for each cell type. [2][12]
1 - 5 $\mu\text{g/mL}$ [10][11][12]	Immunofluorescent Staining of Live Cells	For nuclear visualization.	
1 - 10 $\mu\text{g/mL}$ [10][12]	DNA Content Analysis by Flow Cytometry		
Incubation Time	5 - 60 minutes [2][8][10][11]	Microscopy & Flow Cytometry	Typically at 37°C for live cells. [10][11] Room temperature can also be used. [2]
30 - 60 minutes [10][11][12]	Immunofluorescent Staining of Live Cells		
15 - 60 minutes [10][12]	DNA Content Analysis by Flow Cytometry		
Cell Density for Flow Cytometry	$\leq 1 \times 10^6$ cells/mL [2][10]	DNA Content Analysis	Higher densities may require higher dye concentrations.

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (1 mg/mL)

- Bring the vial of Hoechst 34580 powder and 1 mL of high-purity distilled water or dimethyl sulfoxide (DMSO) to room temperature.[9][11]
- Add 1 mL of the solvent to the vial to obtain a 1 mg/mL stock solution.[11]
- Mix thoroughly by vortexing or sonication until the dye is completely dissolved.[8]
- Store the stock solution in small aliquots at $\leq -20^{\circ}\text{C}$, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[10][11]

B. Working Solution

- Immediately before use, dilute the 1 mg/mL stock solution in a complete cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (e.g., 1-5 $\mu\text{g/mL}$).[10][11]

II. Staining Protocol for Live Adherent Cells for Fluorescence Microscopy

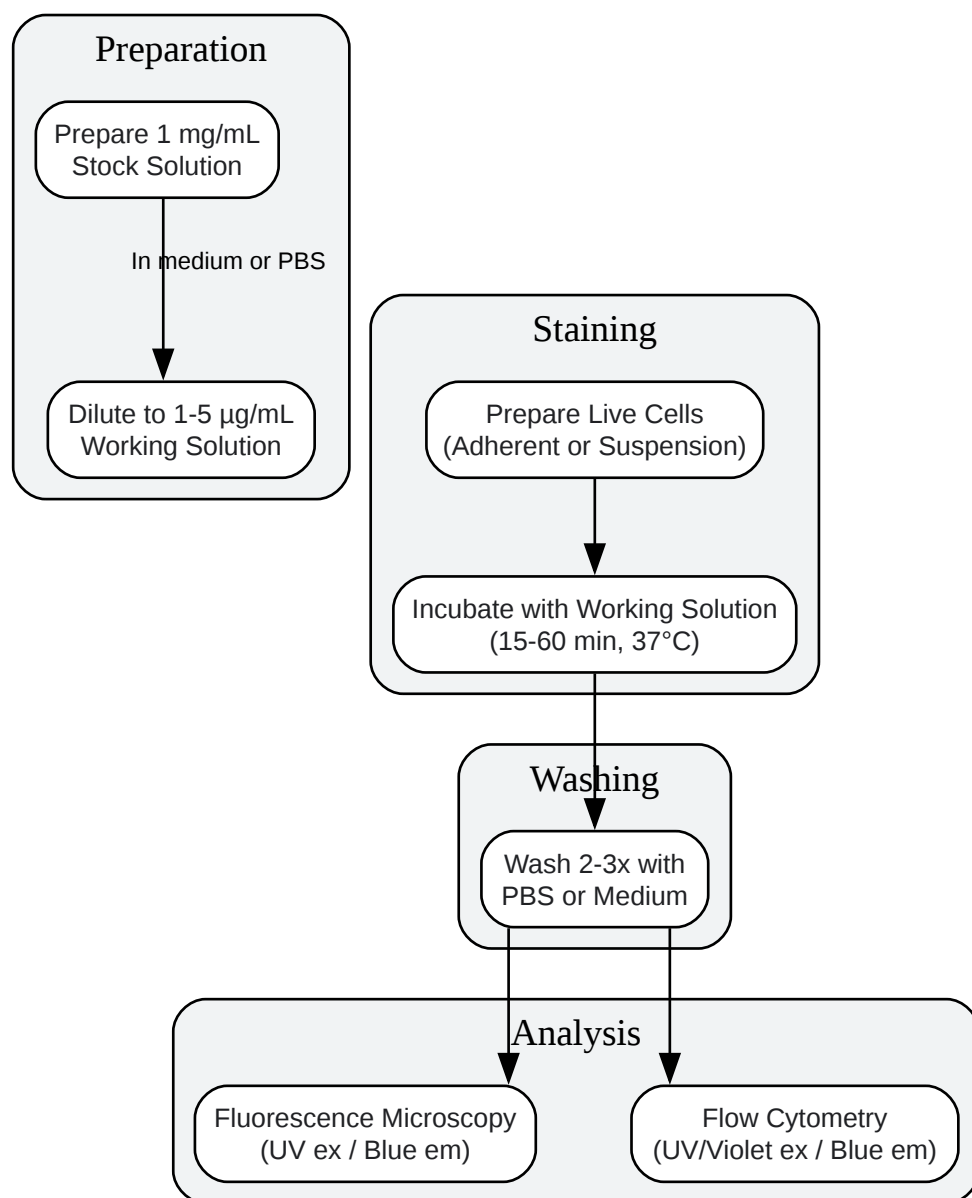
- Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
- Remove the culture medium.
- Add the pre-warmed Hoechst 34580 working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 30-60 minutes at 37°C , protected from light.[10][11] The optimal incubation time can vary depending on the cell type.[11]
- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed PBS or culture medium.[2][8]
- Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
- Proceed with imaging using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).[9]

III. Staining Protocol for Live Suspension Cells for Flow Cytometry

- Obtain a single-cell suspension.
- Adjust the cell density to approximately 1×10^6 cells/mL in a complete culture medium.[\[2\]](#)[\[10\]](#)
- Add the Hoechst 34580 working solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 $\mu\text{g/mL}$).[\[10\]](#)
- Incubate the cells for 15-60 minutes at 37°C, protected from light.[\[10\]](#)[\[12\]](#)
- (Optional) Pellet the cells by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspend them in fresh medium or PBS to reduce background fluorescence from unbound dye.[\[2\]](#)[\[12\]](#)
For some applications, analysis can be performed without washing.[\[10\]](#)
- Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and a blue emission detector.[\[9\]](#)[\[10\]](#)

Visualizations

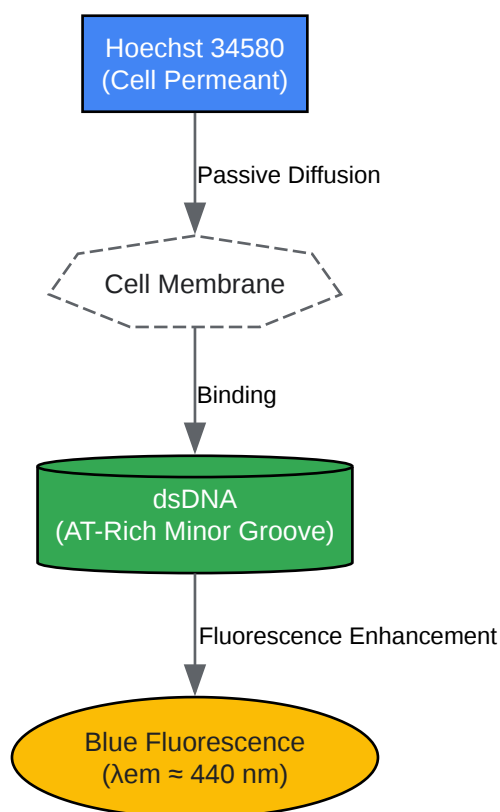
Experimental Workflow for Live Cell Staining



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Caption: Workflow for staining live cells with Hoechst 34580.

Signaling Pathway (Mechanism of Action)



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Caption: Mechanism of Hoechst 34580 staining in live cells.

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